6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Overview
Description
6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines This compound is characterized by its unique structure, which includes a nitrophenyl group and two phenyl groups attached to the imidazo[1,2-b][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2,3-diphenyl-1,2,4-triazine-5(4H)-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens, nitrating agents
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: 6-(4-aminophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can form hydrogen bonds and π-π interactions with nucleic acids, leading to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-aminophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
- 2,3-diphenylimidazo[1,2-b][1,2,4]triazine
- 6-(4-methoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Uniqueness
6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or electronic properties are required.
Properties
IUPAC Name |
6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O2/c29-28(30)19-13-11-16(12-14-19)20-15-27-23(24-20)25-21(17-7-3-1-4-8-17)22(26-27)18-9-5-2-6-10-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMMARPQZKCTMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220401 | |
Record name | Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70111-79-4 | |
Record name | Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC376783 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBM4CE5G3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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